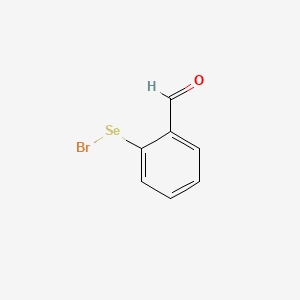
Methyl octadeca-5,10-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-5,10-dienoate, also known as methyl linoleate, is an ester derived from linoleic acid. It is a long-chain unsaturated fatty acid ester with the molecular formula C19H34O2. This compound is commonly found in various plant oils and is known for its applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-5,10-dienoate can be synthesized through the esterification of linoleic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced by transesterification of vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil. The process involves the reaction of the oil with methanol in the presence of a base catalyst like sodium methoxide. The resulting methyl esters are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-5,10-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated esters.
Diels-Alder Reaction: It can participate in Diels-Alder reactions to form cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Diels-Alder Reaction: Typically involves dienes such as isoprene or 2,3-dimethylbutadiene under thermal conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl stearate.
Diels-Alder Reaction: Substituted cyclohexenes.
Scientific Research Applications
Methyl octadeca-5,10-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism of action of methyl octadeca-5,10-dienoate involves its interaction with cellular membranes and enzymes. It can be incorporated into phospholipids in cell membranes, affecting membrane fluidity and function. Additionally, it can be metabolized by lipoxygenases and cyclooxygenases to form bioactive lipid mediators that play roles in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another name for methyl octadeca-5,10-dienoate.
Methyl oleate: A monounsaturated fatty acid ester with one double bond.
Methyl stearate: A saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its two conjugated double bonds, which confer distinct chemical reactivity and biological activity compared to other fatty acid esters. Its ability to undergo Diels-Alder reactions and its role in forming bioactive lipid mediators highlight its versatility and importance in various fields .
Properties
CAS No. |
56682-59-8 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-5,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,14-15H,3-8,11-13,16-18H2,1-2H3 |
InChI Key |
UDLWSVYALXZGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


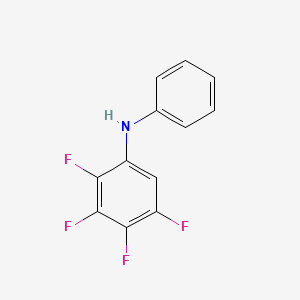
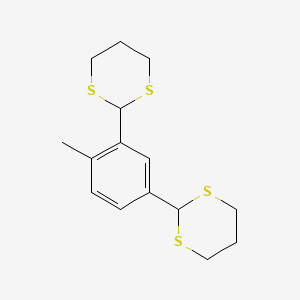

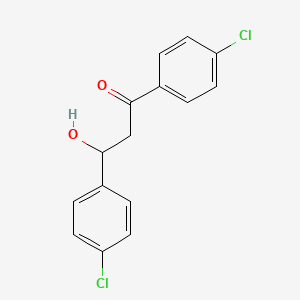



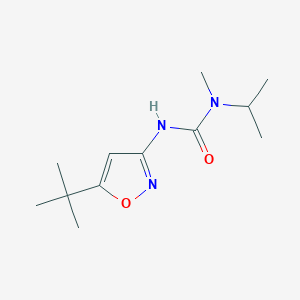
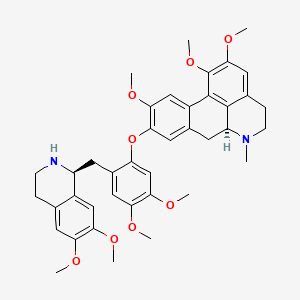
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


